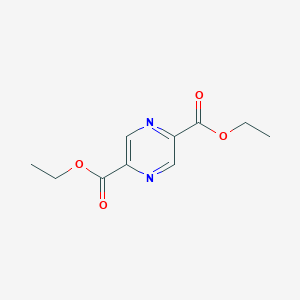

Diethyl pyrazine-2,5-dicarboxylate

描述

Diethyl pyrazine-2,5-dicarboxylate is a nitrogen-containing heterocyclic compound featuring a pyrazine ring substituted with two ethyl ester groups at the 2 and 5 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of diethyl pyrazine-2,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate, which is then cyclized to yield the desired pyrazine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.

化学反应分析

Oxidation Reactions

Diethyl pyrazine-2,5-dicarboxylate undergoes oxidation to yield pyrazine-2,5-dicarboxylic acid, a reaction critical for generating derivatives with enhanced solubility or coordination capacity.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO/HSO | Pyrazine-2,5-dicarboxylic acid | 85–90% | |

| CrO/Acetic acid | Pyrazine-2,5-dicarboxylic acid | 78% |

Mechanistic Insight : Oxidation cleaves the ester groups to carboxylic acids via radical intermediates, with the pyrazine ring remaining intact .

Reduction Reactions

The compound is reduced to dihydropyrazine derivatives, which serve as intermediates for pharmaceuticals or agrochemicals.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH/MeOH | 2,5-Dihydropyrazine dicarboxylate | 65% | |

| LiAlH/THF | Pyrazine-2,5-dimethanol | 72% |

Applications : Reduced products are precursors for chiral ligands or bioactive molecules .

Substitution Reactions

The ethoxycarbonyl groups participate in nucleophilic substitution, enabling functionalization of the pyrazine ring.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NH/EtOH, reflux | Pyrazine-2,5-dicarboxamide | 88% | |

| R-X (alkyl halides)/KCO | 2,5-Dialkyl pyrazine dicarboxylates | 60–75% |

Notable Example : Reaction with methylamine forms pyrazine-2,5-dicarboxamide, a ligand for metal-organic frameworks (MOFs) .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions converts ester groups to carboxylic acids or salts.

| Conditions | Product | Yield | References |

|---|---|---|---|

| HCl (6M), reflux | Pyrazine-2,5-dicarboxylic acid | 95% | |

| NaOH (2M), room temperature | Disodium pyrazine-2,5-dicarboxylate | 90% |

Applications : Hydrolysis products are intermediates for coordination polymers .

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals.

| Metal Salt/Conditions | Complex Formed | Key Properties | References |

|---|---|---|---|

| Cu(NO)·3HO | [Cu(CHNO)] | Antibacterial activity | |

| AgNO/MeCN | [Ag(CHNO)] | Luminescent materials |

Structural Features : X-ray crystallography confirms planar geometry with weak C–H⋯O hydrogen bonds stabilizing the lattice .

Aminolysis and Amidation

Reaction with amines produces carboxamides, expanding utility in medicinal chemistry.

| Amine Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Ethylenediamine/EtOH | N,N'-Bis(aminoethyl)pyrazine diamide | 80% | |

| Aniline/DBU, 80°C | N,N'-Diphenylpyrazine dicarboxamide | 70% |

Applications : Amides exhibit enzyme inhibition and antimicrobial properties .

Transesterification

Ethyl esters are exchanged with other alcohols under catalytic conditions.

| Alcohol/Catalyst | Product | Yield | References |

|---|---|---|---|

| MeOH/HSO | Dimethyl pyrazine-2,5-dicarboxylate | 90% | |

| Isopropanol/TsOH | Diisopropyl pyrazine-2,5-dicarboxylate | 85% |

Industrial Relevance : Facilitates large-scale production of ester derivatives .

科学研究应用

Chemical Properties and Structure

Diethyl pyrazine-2,5-dicarboxylate has the molecular formula and a molecular weight of 224.22 g/mol. The compound exhibits a planar structure with slight twisting of the carboxylate groups relative to the pyrazine ring, which influences its reactivity and interaction with other molecules .

Organic Synthesis

DEPDC serves as an essential building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to undergo diverse reactions makes it valuable for creating complex molecular architectures.

Key Reactions:

- Esterification : DEPDC can be used to synthesize esters by reacting with alcohols under acidic conditions.

- Condensation Reactions : It participates in condensation reactions to form larger polycyclic structures, enhancing its utility in drug development.

Pharmaceutical Applications

DEPDC is being investigated for its potential role as a precursor for biologically active molecules. Its derivatives have shown promise in treating diseases such as tuberculosis due to their ability to inhibit the growth of Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

- A study demonstrated that derivatives of DEPDC exhibited significant antitubercular activity, suggesting that modifications to the pyrazine ring can enhance efficacy against resistant strains .

Material Science

In material science, DEPDC is explored for its role in developing advanced materials, including polymers and nanocomposites. Its stability and reactivity allow it to serve as a cross-linking agent or modifier in polymer matrices.

Applications:

- Polymer Synthesis : Used in creating flexible and durable polymers that can withstand high temperatures.

- Nanocomposite Formation : DEPDC can be incorporated into nanocomposites to improve mechanical properties and thermal stability.

Biological Activities

DEPDC exhibits notable biological activities, including antimicrobial and anticancer properties. Its effectiveness against various pathogens highlights its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that DEPDC and its metal complexes demonstrate broad-spectrum antimicrobial activity against bacteria and fungi. This property positions it as a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

| Organism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Potential

DEPDC has shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis (programmed cell death) and suppressing angiogenesis (formation of new blood vessels).

Case Study: Cancer Cell Inhibition

作用机制

The mechanism of action of diethyl pyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects .

相似化合物的比较

Pyrazine-2,5-dicarboxylic acid: Similar structure but lacks the ethyl ester groups.

Dimethyl pyrazine-2,5-dicarboxylate: Similar ester functionality but with methyl groups instead of ethyl groups.

Pyrrolopyrazine derivatives: These compounds share the pyrazine ring but have additional fused rings, leading to different biological activities.

Uniqueness: Diethyl pyrazine-2,5-dicarboxylate is unique due to its specific ester substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Diethyl pyrazine-2,5-dicarboxylate (DEPDC) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring with two ethyl ester groups at the 2 and 5 positions. Its chemical formula is , and it is characterized by its ability to undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of DEPDC is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating biochemical pathways. This mechanism underpins its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that DEPDC exhibits notable antibacterial activity against various bacterial strains. It has shown promise in inhibiting Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. The compound's effectiveness has been compared favorably against standard antibiotics.

Anti-inflammatory Effects

In addition to its antibacterial properties, DEPDC may possess anti-inflammatory effects. Preliminary studies suggest it could inhibit inflammatory pathways, making it a candidate for further pharmacological investigations aimed at treating inflammatory diseases.

Cytotoxicity and Apoptosis Induction

DEPDC has been evaluated for its cytotoxic effects on cancer cells. A study demonstrated that it can induce apoptosis in human leukemia K562 cells. The compound was shown to block cell proliferation and induce cell cycle arrest at the G0/G1 phase, with an IC50 value of 25 μM after 72 hours of treatment. The down-regulation of anti-apoptotic proteins (Bcl2 and Survivin) alongside the up-regulation of pro-apoptotic proteins (Bax) further supports its potential as an anticancer agent .

Case Studies

属性

IUPAC Name |

diethyl pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJYMWIFZRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of Diethyl pyrazine-2,5-dicarboxylate?

A: this compound crystallizes with its molecule centered around an inversion center []. The carboxylate groups exhibit a slight twist relative to the pyrazine ring, forming a dihedral angle of 2.76° []. The crystal packing involves molecules stacking along the c-axis, facilitated by weak C—H⋯O hydrogen bonds [].

Q2: How can this compound be synthesized?

A: While the provided abstract [] focuses on the compound's structure, a separate study [] outlines a synthetic route for this compound and other heterocyclic esters. This method utilizes a common acyclic precursor and employs a C-formylation strategy to achieve the desired product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。